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Detailed Experimental Data and Protocols

The following table provides a deeper look into the quantitative data and methodologies from key

experiments that validated CCT241161 in preclinical models.

Experiment Type Detailed Methodology & Key Findings

| Kinase Inhibition Profiling [1] | Method: In vitro kinase assays. Results: ICso values: BRAF = 30 nM;
BRAF V600E = 15 nM; CRAF = 6 nM; SRC = 15 nM; LCK = 3 nM. No significant inhibition of MEK1
or COT (at >10 pM). | | Cell Proliferation Assay [1] | Method: Growth inhibition (Glso) assays in
melanoma cell lines. Results: Potently inhibited growth of BRAF mutant (WM266.4) and NRAS mutant
melanoma cells. More potent than PLX4720 (vemurafenib analog). | | Pathway Analysis [1] | Method:
Western blotting to measure phosphorylation levels of key signaling proteins. Results: Inhibited
phosphorylation of MEK and ERK in BRAF mutant (WM266.4) cells. Did not induce paradoxical ERK
activation in BRAF/RAS wild-type cells. | | In Vive Efficacy [1] | Method: Oral administration in mouse
xenograft models, including PLX4720-resistant A375 cells and vemurafenib-resistant patient-derived
xenografts (PDXs). Results: Inhibited tumor growth in resistant models. Correlated with inhibition of ERK
and SRC in tumor tissues. | | Tolerability & Pharmacokinetics [1] | Method: Single and repeat-dose studies
in CD-1 mice. Results: Well-tolerated. At 10 mg/kg/day, achieved plasma concentrations above Glso values

for target cells for 14-24 hours. Oral bioavailability ~55%. |
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Mechanism of Action and Classification

CCT241161 belongs to a class of "paradox-breaking" RAF inhibitors [1] [2]. Its unique profile can be

understood in the context of the MAPK signaling pathway and how different inhibitors act upon it.
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As the diagram illustrates:

¢ First-generation BRAF inhibitors (like vemurafenib) can cause paradoxical ERK activation in the
presence of wild-type BRAF and active RAS signaling, which can fuel resistance and secondary
tumors [3] [1].

e CCT241161 is a pan-RAF inhibitor that blocks all RAF isoforms (BRAF, CRAF) and concurrently
inhibits SRC-family kinases (SFKs), a common resistance pathway [1] [2]. This dual action allows it
to "break the paradox" and effectively suppress the MAPK pathway in diverse contexts, including
NRAS mutant melanomas and those resistant to earlier therapies.

Context Among Next-Generation Inhibitors

CCT241161 was part of a research effort to develop inhibitors that bind the aC-helix in the "IN"
conformation (aC-IN inhibitors) [4]. This class shows improved efficacy against RAF dimers, which are a
common resistance mechanism to first-generation «C-OUT inhibitors like vemurafenib and dabrafenib [3]

[4]. Other similar developmental compounds include CCT196969, LY3009120, and TAK-632 [4] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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